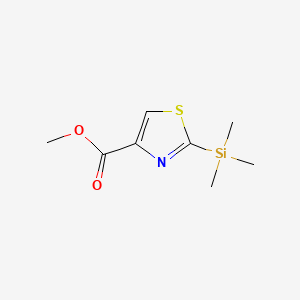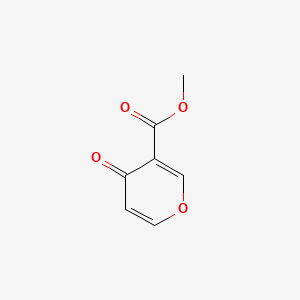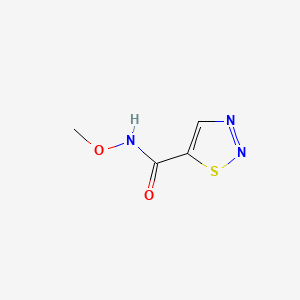
Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a chemical compound with the molecular formula C22H12N4Na4O14S4 . It has an average mass of 776.568 Da and a monoisotopic mass of 775.882385 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes two sulphonatophenyl azo groups attached to a dihydroxy naphthalene ring, which is further disulphonated . The presence of these groups contributes to the compound’s unique chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Application
Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, due to its complex molecular structure, finds relevance in the synthesis and application of related naphthalene compounds. For instance, the synthesis of 1,3-dihydroxynaphthalene, which involves routes like alkaline fusion and photocatalytic oxidation in aqueous nano-TiO2 suspension, highlights the importance of such compounds in producing eco-friendly dyes and pigments (Zhang You-lan, 2005).
Environmental and Health Safety
Research focusing on the genotoxicity and carcinogenicity of aromatic aminosulphonic acids, which are structurally similar or related to this compound, indicates these compounds generally exhibit low or no mutagenic potential, suggesting a safer profile for environmental and health contexts (R. Jung, D. Steinle, R. Anliker, 1992).
Energetic Material Research
In the field of energetic materials, the exploration of azine compounds, which share structural motifs with this compound, underlines the potential of these compounds in improving the performance of propellants and explosives. These studies emphasize the role of such substances in developing materials with better burning rates and reduced sensitivity (C. Yongjin, Ba Shuhong, 2019).
Antioxidant Activity Analysis
The application of redox mediators, which could include or relate to the chemical family of this compound, in enhancing the degradation efficiency of pollutants through enzymatic treatments showcases the relevance in environmental remediation. This aspect of research underpins the utility in harnessing such compounds for treating resistant organic pollutants in wastewater (Maroof Husain, Q. Husain, 2007).
Safety and Hazards
According to a safety data sheet, when handling this compound, one should wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Wirkmechanismus
Target of Action
Sulfonazo III sodium salt is primarily used as a spectrophotometric reagent for alkaline earth metals . It is also used as an indicator for sulfate titrations . Therefore, its primary targets are alkaline earth metals and sulfates in the solution it is introduced to.
Mode of Action
The compound interacts with its targets (alkaline earth metals and sulfates) through a process known as complexation. In this process, the Sulfonazo III sodium salt forms a complex with the target, which results in a change in the solution’s color. This color change is then measured spectrophotometrically to determine the concentration of the target in the solution .
Pharmacokinetics
Like other sodium salts, it is expected to be highly soluble in water .
Result of Action
The primary result of the action of Sulfonazo III sodium salt is the formation of a colored complex with its target, which can be measured spectrophotometrically. This allows for the quantification of alkaline earth metals and sulfates in a solution .
Action Environment
The action of Sulfonazo III sodium salt is influenced by the pH of the solution it is introduced to, as well as the presence of other ions that may interfere with its complexation with its targets. It is typically used in aqueous solutions and is stable under normal laboratory conditions .
Eigenschaften
IUPAC Name |
tetrasodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O14S4.4Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;;;;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMRBZBGGXLKBC-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N4Na4O14S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68504-35-8 |
Source


|
| Record name | Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068504358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasodium 4,5-dihydroxy-3,6-bis[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[(1S)-2-chloro-1-hydroxyethyl]benzoate](/img/structure/B573498.png)


![Tricyclo[2.2.1.0~2,6~]heptan-3-yl butanoate](/img/structure/B573505.png)



![methyl (2R)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate](/img/structure/B573513.png)


